molecular formula C8H5F7O4 B6341506 Mono-heptafluorobutyl fumarate CAS No. 952584-86-0

Mono-heptafluorobutyl fumarate

Cat. No.: B6341506
CAS No.: 952584-86-0
M. Wt: 298.11 g/mol
InChI Key: GAIGXXPLWNCDAG-OWOJBTEDSA-N
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Description

Mono-heptafluorobutyl fumarate is a chemical compound with the molecular formula C8H5F7O4. It is known for its unique properties due to the presence of heptafluorobutyl and fumarate groups. This compound is used in various scientific research applications, particularly in the fields of chemistry and materials science .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Mono-Heptafluorobutyl Fumarate, 97% are not fully understood due to the limited information available. It is known that this compound interacts with various enzymes, proteins, and other biomolecules .

Cellular Effects

The cellular effects of this compound, 97% are also not fully understood. It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound, 97% is not fully understood. It is known that this compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound, 97% vary with different dosages in animal models

Metabolic Pathways

The metabolic pathways that this compound, 97% is involved in are not fully understood. It is known that this compound interacts with various enzymes or cofactors .

Transport and Distribution

The transport and distribution of this compound, 97% within cells and tissues are not fully understood. It is known that this compound interacts with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound, 97% and any effects on its activity or function are not fully understood. It is known that this compound may be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mono-heptafluorobutyl fumarate can be synthesized through the esterification of fumaric acid with heptafluorobutanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Mono-heptafluorobutyl fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mono-heptafluorobutyl fumarate is utilized in several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mono-heptafluorobutyl fumarate stands out due to the presence of the heptafluorobutyl group, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific interactions with biological targets .

Properties

IUPAC Name

(E)-4-(2,2,3,3,4,4,4-heptafluorobutoxy)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F7O4/c9-6(10,7(11,12)8(13,14)15)3-19-5(18)2-1-4(16)17/h1-2H,3H2,(H,16,17)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIGXXPLWNCDAG-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F7O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801022578
Record name (E)-4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801022578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952584-86-0
Record name (E)-4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801022578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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